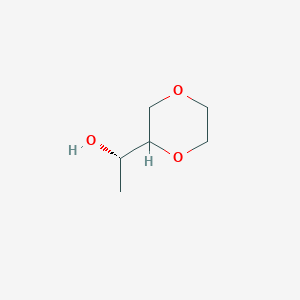
(1S)-1-(1,4-Dioxan-2-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S)-1-(1,4-Dioxan-2-yl)ethanol is a useful research compound. Its molecular formula is C6H12O3 and its molecular weight is 132.159. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
(1S)-1-(1,4-Dioxan-2-yl)ethanol, commonly referred to as 2-(1,4-Dioxan-2-yl)ethanol, is an organic compound characterized by a 1,4-dioxane ring attached to an ethanol moiety. Its molecular formula is C6H12O3. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry and organic synthesis.
The presence of the dioxane ring contributes to the compound's unique chemical properties, making it a versatile solvent and reagent in organic synthesis. It is miscible with water and many organic solvents, facilitating reactions involving both polar and non-polar compounds.
Antibacterial Properties
Recent studies have indicated that this compound exhibits antibacterial activity . The compound has shown effectiveness against various bacterial strains, suggesting its potential application in developing antibacterial agents. The mechanism behind this activity may involve interaction with bacterial cell membranes or interference with metabolic pathways.
Antiviral Potential
Compounds containing dioxane rings have been explored for their antiviral properties . Research suggests that this compound may interact with viral enzymes or receptors, potentially inhibiting viral replication. Further investigations are needed to elucidate the specific mechanisms involved.
Enzyme Interaction
Studies indicate that this compound can influence enzyme activity. Its structural features may allow it to act as a modulator of enzyme interactions, which is crucial for drug design and development. The compound's hydroxyl group and dioxane ring are believed to play significant roles in these interactions .
Study on Cytotoxicity
A study evaluated the cytotoxic effects of various dioxane derivatives, including this compound. Using the MTT assay on human cancer cell lines (e.g., breast and lung cancer), the study reported varying degrees of cytotoxicity among the compounds tested. The results showed that while some derivatives exhibited significant cytotoxic effects, this compound demonstrated moderate activity .
Neuroprotective Effects
In another investigation focusing on neuroprotective properties, derivatives similar to this compound were tested for their ability to protect neuronal cells from oxidative stress. The findings suggested that these compounds could reduce reactive oxygen species (ROS) production and exhibit anti-inflammatory effects through modulation of signaling pathways such as NF-κB .
Comparative Analysis of Related Compounds
The following table summarizes some related compounds and their unique features compared to this compound:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol | Dioxane derivative | Contains dimethyl groups enhancing steric properties |
| 2-(1,3-Dioxan-2-yl)ethanol | Dioxane derivative | Different ring structure affecting reactivity |
| (S)-(1,4-Dioxan-2-yl)methanol | Chiral dioxane derivative | Used as a chiral building block in asymmetric synthesis |
特性
IUPAC Name |
(1S)-1-(1,4-dioxan-2-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O3/c1-5(7)6-4-8-2-3-9-6/h5-7H,2-4H2,1H3/t5-,6?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZHOKKNAPROOJQ-ZBHICJROSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1COCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1COCCO1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1372875-59-6 |
Source


|
| Record name | (1S)-1-(1,4-dioxan-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














